REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](F)[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:3]=1[C:4]#[N:5].[NH3:14]>C(O)C>[NH2:14][C:8]1[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
to collect the precipitate
|
Type
|
WASH
|
Details
|
washed w/H2O (3×)
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo for 24 hrs
|
Duration
|
24 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C#N)C=C1[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.44 mmol | |
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |